molecular formula C15H18N4O4S B2656210 3,5-dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)isoxazole-4-sulfonamide CAS No. 2034524-81-5

3,5-dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)isoxazole-4-sulfonamide

Cat. No.: B2656210
CAS No.: 2034524-81-5
M. Wt: 350.39
InChI Key: NUDKFDWFBPSDPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)isoxazole-4-sulfonamide is a complex organic compound featuring a unique combination of functional groups, including an isoxazole ring, a sulfonamide group, and a pyrrolidinone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)isoxazole-4-sulfonamide typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a β-keto ester and hydroxylamine under acidic conditions.

    Introduction of the Sulfonamide Group: The isoxazole intermediate is then reacted with a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide.

    Attachment of the Pyrrolidinone Moiety: The final step involves the coupling of the pyrrolidinone derivative with the isoxazole-sulfonamide intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the isoxazole ring.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the nucleophile used, potentially forming new sulfonamide derivatives.

Scientific Research Applications

3,5-Dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)isoxazole-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The pyrrolidinone moiety may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylisoxazole-4-sulfonamide: Lacks the pyrrolidinone moiety, potentially reducing its biological activity.

    N-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)isoxazole-4-sulfonamide: Similar structure but without the dimethyl groups, which may affect its reactivity and binding properties.

Uniqueness

The combination of the isoxazole ring, sulfonamide group, and pyrrolidinone moiety in 3,5-dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)isoxazole-4-sulfonamide provides a unique scaffold that can interact with multiple biological targets, making it a versatile compound for drug discovery and development.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

3,5-dimethyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-10-15(11(2)23-18-10)24(21,22)17-9-12-5-6-16-13(8-12)19-7-3-4-14(19)20/h5-6,8,17H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDKFDWFBPSDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CC(=NC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.